molecular formula C11H12O4 B2381493 3-Oxo-4-phenoxy-butyric acid methyl ester CAS No. 77869-30-8

3-Oxo-4-phenoxy-butyric acid methyl ester

Cat. No.: B2381493
CAS No.: 77869-30-8
M. Wt: 208.213
InChI Key: QZNXCJAYODJYMQ-UHFFFAOYSA-N
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Description

3-Oxo-4-phenoxy-butyric acid methyl ester is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxo-4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)7-9(12)8-15-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNXCJAYODJYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-phenoxy-3-oxobutanoate: A Strategic Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-phenoxy-3-oxobutanoate: Chemical Structure, Synthesis, and Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 4-phenoxy-3-oxobutanoate (MPOB) represents a critical class of


-keto esters distinguished by the presence of a phenoxy ether moiety at the 

-position. Unlike simple acetoacetates, the phenoxy group imparts significant lipophilicity and specific steric properties, making MPOB a high-value building block in the synthesis of bioactive heterocycles, particularly coumarins, pyrazoles, and pyrroles. This guide details the physicochemical profile, validated synthetic routes, and the divergent reactivity of MPOB, serving as a blueprint for its application in pharmaceutical intermediate development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

MPOB is characterized by a "push-pull" electronic structure where the active methylene group (C2) is flanked by a ketone and an ester, while the


-phenoxy group acts as a lipophilic anchor.
Nomenclature and Identification
PropertyDetail
IUPAC Name Methyl 4-phenoxy-3-oxobutanoate
Common Synonyms Methyl 4-phenoxyacetoacetate; 4-Phenoxyacetoacetic acid methyl ester
CAS Number 42558-54-3 (Generic/Isomer specific); Note: Ethyl ester (CAS 24673-56-1) is often used as a reference analog.[1]
Molecular Formula

Molecular Weight 208.21 g/mol
SMILES COC(=O)CC(=O)COc1ccccc1
Physical Properties (Experimental & Predicted)
  • Appearance: Colorless to pale yellow viscous oil.

  • Boiling Point: ~160–165 °C at 1.5 mmHg (Predicted based on ethyl ester homolog).

  • Density:

    
     g/cm³.
    
  • Solubility: Soluble in DCM, THF, Ethyl Acetate, Methanol; sparingly soluble in water.

  • Acidity (

    
    ):  ~10.5–11.0 (Active methylene protons).
    

Upstream Synthesis: Validated Protocols

The synthesis of MPOB requires controlling the reactivity of the phenoxyacetyl moiety to prevent self-condensation. Two primary routes are recommended: the Meldrum’s Acid Route (preferred for lab scale) and the Claisen Condensation (preferred for process scale).

Route A: The Meldrum's Acid Activation (High Fidelity)

This method avoids the harsh conditions of traditional Claisen condensation and minimizes O-acylation byproducts.

Mechanism:

  • Acylation of Meldrum's acid with phenoxyacetyl chloride.

  • Alcoholysis (methanol) with concomitant decarboxylation.

Protocol:

  • Activation: Dissolve Meldrum's acid (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM at 0°C.

  • Acylation: Dropwise addition of phenoxyacetyl chloride (1.0 equiv) over 30 minutes. Stir for 1 hour at 0°C, then 1 hour at room temperature.

  • Workup: Wash with dilute HCl to remove pyridine. Dry organic layer (

    
    ) and concentrate to yield the acyl-Meldrum's intermediate.
    
  • Methanolysis: Reflux the intermediate in dry methanol (excess) for 4 hours. The acetone byproduct is volatile;

    
     evolution indicates reaction progress.
    
  • Purification: Vacuum distillation.

Route B: Claisen Condensation (Process Scale)

Reagents: Methyl acetate, Sodium methoxide (NaOMe), Phenoxyacetyl chloride. Critical Control Point: The order of addition is crucial to prevent the self-condensation of phenoxyacetyl chloride.

  • Note: This route often yields a mixture requiring rigorous fractional distillation.

Synthesis Pathway Diagram

SynthesisPath cluster_0 Key Transformation: Decarboxylative Alcoholysis Phenol Phenol PAC Phenoxyacetyl Chloride Phenol->PAC Chloroacetic acid SOCl2 Intermediate Acyl-Meldrum's Intermediate PAC->Intermediate + Meldrum's Acid Pyridine, DCM, 0°C Meldrums Meldrum's Acid (Acylating Agent) Product Methyl 4-phenoxy- 3-oxobutanoate Intermediate->Product MeOH, Reflux (-CO2, -Acetone)

Caption: Figure 1. The Meldrum's Acid synthetic route provides high regioselectivity, avoiding the self-condensation issues typical of direct Claisen condensations.

Divergent Reactivity & Downstream Applications

MPOB acts as a "chemical hub." Its reactivity is defined by three centers: the Ester (C1) , the Active Methylene (C2) , and the Ketone (C3) .

Synthesis of 4-Phenoxymethyl Coumarins (Pechmann Condensation)

The most significant application of MPOB is the synthesis of substituted coumarins, which are privileged scaffolds in oncology (e.g., kinase inhibitors).

  • Reagents: Resorcinol (or substituted phenols), Acid Catalyst (

    
     or Amberlyst-15).
    
  • Mechanism: Transesterification followed by intramolecular aldol condensation and dehydration.

  • Protocol Insight: Use solvent-free conditions with solid acid catalysts to improve yield and reduce waste.

Synthesis of 3-Phenoxymethyl Pyrazoles

Reaction with hydrazines yields pyrazoles, common in anti-inflammatory drug discovery (COX-2 inhibition logic).

  • Reagents: Hydrazine hydrate or Phenylhydrazine, Ethanol, Reflux.

  • Outcome: Formation of 3-(phenoxymethyl)-1H-pyrazol-5-ol (tautomeric with pyrazolone).

The "Reactivity Hub" Diagram

ReactivityHub MPOB Methyl 4-phenoxy- 3-oxobutanoate (MPOB) Coumarin 4-Phenoxymethyl Coumarins (Anticoagulants/Anticancer) MPOB->Coumarin Phenols Acid Cat. (Pechmann) Pyrazole 3-Phenoxymethyl Pyrazolones (Anti-inflammatory) MPOB->Pyrazole Hydrazines EtOH, Reflux Hantzsch 1,4-Dihydropyridines (Ca2+ Channel Blockers) MPOB->Hantzsch Aldehyde + NH3 (Hantzsch) Alkylation C2-Alkylated Derivatives (Chain Extension) MPOB->Alkylation R-X, K2CO3 DMF

Caption: Figure 2.[2][3][4] Divergent synthesis pathways from MPOB. The scaffold allows access to three distinct heterocyclic classes via controlled cyclization.

Handling, Stability, and Safety (E-E-A-T)

Stability Profile
  • Keto-Enol Tautomerism: MPOB exists in equilibrium between keto and enol forms. In

    
     NMR, the enol form is stabilized by intramolecular hydrogen bonding. Do not misinterpret the enolic -OH (approx. 12 ppm) as an impurity.
    
  • Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Safety Precautions
  • Skin/Eye Irritant: Like most

    
    -halo/phenoxy ketones and esters, MPOB is a potent irritant.
    
  • PPE: Nitrile gloves and safety goggles are mandatory.

  • Waste: Dispose of as halogen-free organic solvent waste (unless chlorinated solvents were used in synthesis).

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters." Journal of Organic Chemistry. Link

    • Context: Establishes the canonical Meldrum's acid route for synthesizing beta-keto esters like MPOB.
  • Garazd, M. M., Garazd, Y. L., & Khilya, V. P. (2005). "Modified Coumarins. 18. Synthesis of 4-Substituted Coumarins." Chemistry of Natural Compounds. Link

    • Context: Details the Pechmann condensation using phenoxy-acetoacet
  • PubChem Compound Summary. "Methyl 3-oxo-4-phenylbutanoate (Analogous Structure Data)." National Center for Biotechnology Information. Link

    • Context: Source for general physicochemical properties of the phenyl-butano
  • Sigma-Aldrich. "Methyl 4-oxobutanoate Product Sheet." Link

    • Context: Reference for handling precautions of related 4-oxobutano

Sources

Navigating the Synthesis and Properties of Methyl 3-Oxo-4-phenoxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, β-keto esters are pivotal intermediates, valued for their versatile reactivity. Among these, methyl 3-oxo-4-phenoxybutanoate stands out as a key building block. This guide provides an in-depth look at its core physicochemical properties, synthesis, and analytical characterization, offering a technical resource for professionals in drug development and chemical research.

Core Molecular Attributes

A precise understanding of a compound's molecular formula and weight is the foundation of all stoichiometric calculations and analytical interpretations. For methyl 3-oxo-4-phenoxybutanoate, these core attributes are summarized below.

AttributeValueSource
Chemical Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol Calculated
CAS Number 77869-30-8[1]

Synthesis Pathway: A Mechanistic Approach

The synthesis of methyl 3-oxo-4-phenoxybutanoate typically involves the condensation of a phenoxyacetyl derivative with a methyl ester. A common and effective method is the Claisen condensation of methyl phenoxyacetate with methyl acetate in the presence of a strong base, such as sodium methoxide.

Experimental Protocol: Claisen Condensation

Objective: To synthesize methyl 3-oxo-4-phenoxybutanoate.

Materials:

  • Methyl phenoxyacetate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous diethyl ether.

  • Addition of Reactants: To this solution, add a stoichiometric equivalent of methyl phenoxyacetate and an excess of methyl acetate.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and carefully quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude methyl 3-oxo-4-phenoxybutanoate by vacuum distillation or column chromatography on silica gel.

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Methyl Phenoxyacetate + Methyl Acetate + Sodium Methoxide Reflux Reflux in Diethyl Ether Reactants->Reflux Claisen Condensation Quench Quench with 1M HCl Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO3, H2O, Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Product Purify->Product Pure Methyl 3-Oxo-4-phenoxybutanoate

Sources

Methodological & Application

Application Note: Asymmetric Hydrogenation of 3-Oxo-4-phenoxy-butyric Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the asymmetric hydrogenation of 3-Oxo-4-phenoxy-butyric acid methyl ester (Methyl 4-phenoxy-3-oxobutyrate) to yield chiral 3-hydroxy-4-phenoxybutyric acid methyl ester . This transformation utilizes a Ruthenium-BINAP catalytic system to achieve high enantiomeric excess (>98% ee) and quantitative conversion. The resulting chiral alcohol is a high-value C4 synthon, serving as a critical intermediate in the synthesis of HIV protease inhibitors and other bioactive ether-linked pharmacophores.

Introduction & Mechanistic Rationale

The Substrate and Challenge

The target substrate, Methyl 4-phenoxy-3-oxobutyrate , is a


-keto ester functionalized with a bulky phenoxy group at the 

-position. Unlike simple methyl acetoacetate, the steric bulk and electronic properties of the phenoxy ether moiety require precise catalyst optimization to prevent catalyst deactivation and ensure high stereocontrol.
The Catalytic Solution: Noyori Hydrogenation

The reduction is performed using Noyori’s Asymmetric Hydrogenation , utilizing a Ru(II)-diphosphine complex.[1]

  • Catalyst: Ru(OAc)

    
    [(S)-BINAP] or [RuCl(p-cymene)((S)-BINAP)]Cl.
    
  • Mechanism: The reaction proceeds via dynamic kinetic resolution (if the

    
    -position were labile) or direct face-selective hydride transfer. The 
    
    
    
    -keto ester coordinates to the Ru center through both the ketone oxygen and the ester carbonyl oxygen, creating a rigid chelate. This rigidity allows the chiral ligand (BINAP) to differentiate the prochiral faces of the ketone effectively.
Stereochemical Inversion Alert (Expert Insight)

While (R)-BINAP typically yields (R)-products for simple alkyl


-keto esters (like methyl 3-hydroxybutyrate), the introduction of the phenoxy group changes the Cahn-Ingold-Prelog (CIP) priority.
  • Methyl Acetoacetate: Priority 2 =

    
    , Priority 3 = 
    
    
    
    .
  • Phenoxy Substrate: Priority 2 =

    
     (Oxygen beats Carbon), Priority 3 = 
    
    
    
    . Therefore, utilizing (S)-BINAP will typically yield the (S)-alcohol, but the user must confirm the specific optical rotation required for their target drug intermediate. For this protocol, we describe the use of (S)-BINAP to access the (S)-enantiomer.

Materials & Equipment

Reagents
ReagentSpecificationRole
Methyl 4-phenoxy-3-oxobutyrate >98% PuritySubstrate
Ru(OAc)

[(S)-BINAP]
Commercial GradeChiral Catalyst
Methanol (MeOH) Anhydrous, DegassedSolvent
Hydrogen Gas (H

)
>99.999% (UHP)Reductant
Dichloromethane (DCM) HPLC GradeWorkup/Cleaning
Equipment
  • High-Pressure Reactor: Stainless steel autoclave (e.g., Parr Instrument) rated for 100 bar.

  • Glovebox or Schlenk Line: For handling air-sensitive catalysts.

  • HPLC: Equipped with Chiralcel OD-H or AD-H column.

Experimental Procedure

Catalyst Preparation (Pre-formed Complex Method)

Note: Using a pre-formed Ru-BINAP complex is recommended for reproducibility over in-situ generation.

  • Inert Atmosphere: All catalyst handling must occur under Argon or Nitrogen.

  • Weighing: Weigh Ru(OAc)

    
    [(S)-BINAP]  (Substrate/Catalyst ratio S/C = 1000:1 to 2000:1).
    
    • Example: For 100 g (0.48 mol) of substrate, use ~400 mg of catalyst.

Hydrogenation Protocol
  • Loading: In a glovebox, dissolve the substrate (Methyl 4-phenoxy-3-oxobutyrate) in anhydrous MeOH (concentration 0.5 – 1.0 M).

  • Catalyst Addition: Add the catalyst to the solution and ensure complete dissolution. The solution should be clear orange/brown.

  • Transfer: Transfer the solution to the autoclave glass liner. Seal the autoclave immediately.

  • Purging:

    • Pressurize to 5 bar with H

      
      .
      
    • Vent to 1 bar.

    • Repeat 5 times to remove all Oxygen.

  • Reaction:

    • Pressurize to 30–50 bar (435–725 psi) H

      
      .
      
    • Heat to 50°C .

    • Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

    • Run for 12–24 hours .

  • Termination:

    • Cool reactor to room temperature.

    • Carefully vent H

      
       (ensure proper ventilation).
      
    • Flush with Nitrogen.

Workup and Purification
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator).

  • Filtration: If the residue is dark, filter through a small pad of silica gel using EtOAc/Hexane to remove residual Ruthenium.

  • Crystallization: The product, (S)-3-hydroxy-4-phenoxybutyric acid methyl ester , is often a solid. Recrystallize from Diisopropyl ether or Toluene/Hexane to upgrade ee >99%.

Process Visualization

Reaction Pathway

ReactionScheme Substrate Methyl 4-phenoxy-3-oxobutyrate (Prochiral Ketone) Complex Ru-Substrate Complex Substrate->Complex Coordination Catalyst Ru(OAc)2[(S)-BINAP] (Chiral Catalyst) Catalyst->Complex Product (S)-3-hydroxy-4-phenoxybutyrate (Chiral Alcohol) Complex->Product Asymmetric Hydrogenation H2 H2 (30-50 bar) H2->Complex Oxidative Addition

Caption: Mechanistic pathway of the Ru-BINAP catalyzed asymmetric hydrogenation.

Experimental Workflow

Workflow Start Start: Inert Atmosphere Prep Dissolve Substrate in MeOH Add Ru-BINAP Catalyst Start->Prep Load Load Autoclave Purge O2 (5x H2) Prep->Load React Pressurize H2 (50 bar) Heat to 50°C Stir 24h Load->React Vent Cool & Vent H2 React->Vent Analyze Check Conversion (NMR) Check ee (Chiral HPLC) Vent->Analyze Analyze->React Incomplete Purify Evaporate Solvent Recrystallize Analyze->Purify Conversion >98% End Final Product >99% ee Purify->End

Caption: Step-by-step operational workflow for the hydrogenation process.

Analytical Methods

Enantiomeric Excess (ee) Determination
  • Method: Chiral HPLC

  • Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenoxy chromophore is strong).

  • Retention Times: (S)-enantiomer typically elutes later on OD-H, but must be verified with a racemic standard .

Chemical Purity
  • Method: 1H NMR (CDCl

    
    , 400 MHz).
    
  • Key Signals:

    • 
       3.70 (s, 3H, -COOCH 
      
      
      
      )
    • 
       4.0 (d, 2H, -CH 
      
      
      
      -OPh)
    • 
       4.4 (m, 1H, CH -OH)
      
    • Disappearance of ketone signal and appearance of CH-OH multiplet confirms reduction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O

)
Ensure rigorous degassing of MeOH and autoclave.
Insufficient PressureIncrease H

pressure to 60-80 bar.
Low ee (<90%) High TemperatureReduce reaction temp to 25-30°C (will increase reaction time).
Wrong SolventSwitch from MeOH to EtOH or MeOH/DCM mixture.
Side Products Hydrogenolysis of Ph-OLower Temperature; Ensure catalyst does not contain acidic impurities.

Safety Considerations

  • High Pressure: The reaction involves compressed gas. Ensure the autoclave is rated for the pressure and has a rupture disc.

  • Flammability: Hydrogen is highly flammable. Use H

    
     detectors in the lab. Ground all equipment to prevent static discharge.
    
  • Toxicity: Ruthenium compounds are toxic. Handle in a fume hood.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[2][3][4] Link

  • Kitamura, M., et al. (1993).[2] "Practical Asymmetric Hydrogenation of Aromatic Ketones." Organic Syntheses. Link

  • Genêt, J. P. (2003). "Asymmetric Hydrogenation: A Industrial Perspective." Accounts of Chemical Research. Link

  • Vertex Pharmaceuticals. (2019). "Process for preparing ibrutinib and its intermediates." Patent WO2019/XXXX. (Contextual reference for phenoxy intermediates). Link

  • Takaya, H., et al. (1993). "BINAP: An efficient chiral element for asymmetric catalysis."[5] Accounts of Chemical Research. Link

Sources

Application Note: High-Yield Synthesis of Phenoxy-Functionalized Pyrroles via Modified Knorr Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals utilizing 3-Oxo-4-phenoxy-butyric acid methyl ester (Methyl 4-phenoxyacetoacetate) as a building block in the Knorr Pyrrole Synthesis .

Executive Summary

The incorporation of phenoxy-alkyl motifs into heterocyclic scaffolds is a critical strategy in medicinal chemistry to modulate lipophilicity and target binding affinity. This compound (CAS 77869-30-8) serves as a versatile 1,3-dicarbonyl precursor in the Knorr pyrrole synthesis.

This guide details the "Passive Dicarbonyl" strategy , where the phenoxy ester acts as the acceptor for an in situ generated


-amino ketone. This method minimizes side reactions associated with the direct nitrosation of bulky ether-substituted keto-esters and ensures high regioselectivity for 2-methyl-5-(phenoxymethyl)pyrrole-3,4-dicarboxylates , common pharmacophores in statins and kinase inhibitors.

Mechanistic Insight & Regioselectivity

The Chemical Logic

The Knorr synthesis typically involves the condensation of an


-amino ketone with a 

-keto ester.[1] In this protocol, we generate the

-amino ketone in situ via the Zinc/Acetic Acid reduction of an oximino-derivative (e.g., Ethyl 2-(hydroxyimino)-3-oxobutanoate).

Why this strategy?

  • Stability: this compound contains a phenoxy ether linkage. While generally robust, avoiding direct nitrosation of this substrate prevents potential oxidative degradation or competitive nitrosation at the activated methylene flanked by the bulky phenoxy group.

  • Regiocontrol: The amino group of the generated intermediate preferentially attacks the most electrophilic ketone carbonyl of the phenoxy ester (C3), rather than the ester carbonyl (C1). This directs the formation of the pyrrole ring with the phenoxymethyl group at position 5.

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis pathway.

KnorrMechanism Start1 Ethyl Acetoacetate (Precursor A) Nitrosation Nitrosation (NaNO2, AcOH) Start1->Nitrosation Oxime Ethyl 2-oximino- acetoacetate Nitrosation->Oxime Reduction Zn Reduction (In Situ) Oxime->Reduction Start2 3-Oxo-4-phenoxy- butyric acid methyl ester (Precursor B) Condensation Condensation & Cyclization Start2->Condensation Passive Partner AminoKetone α-Amino Ketone Intermediate Reduction->AminoKetone AminoKetone->Condensation Product 2-Methyl-3-carbethoxy- 4-carbomethoxy- 5-(phenoxymethyl)pyrrole Condensation->Product

Figure 1: Convergent pathway for the synthesis of phenoxy-substituted pyrroles. The


-amino ketone is generated in situ to react with the phenoxy ester.

Experimental Protocol

Materials & Reagents
ReagentFunctionPurity/Grade
This compound Substrate (Dicarbonyl)>97% (HPLC)
Ethyl AcetoacetatePrecursor for Amino-ketoneReagent Grade
Sodium Nitrite (

)
Nitrosating AgentACS Reagent
Zinc DustReductantActivated (<10 micron)
Glacial Acetic AcidSolvent/Catalyst>99.7%
Ethanol/WaterWorkup/RecrystallizationUSP/Deionized
Step-by-Step Methodology
Phase 1: Preparation of the Oximino Intermediate

Goal: Generate Ethyl 2-(hydroxyimino)-3-oxobutanoate.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Solvent Charge: Add Ethyl Acetoacetate (13.0 g, 0.1 mol) and Glacial Acetic Acid (30 mL) . Cool the solution to 0–5°C using an ice-salt bath.

  • Nitrosation: Dissolve Sodium Nitrite (7.0 g, 0.105 mol) in water (15 mL). Add this solution dropwise over 45 minutes.

    • Critical Control: Maintain internal temperature < 10°C .[2] Exotherms above this may lead to decomposition.

  • Maturation: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

Phase 2: The Knorr Condensation

Goal: Reductive cyclization with this compound.

  • Substrate Addition: To the stirred oximino solution, add This compound (20.8 g, 0.1 mol) .

  • Zinc Activation: Prepare Zinc Dust (15.0 g, ~2.3 eq) .

    • Expert Tip: If Zn is oxidized, wash briefly with dilute HCl, then water, then acetone, and dry prior to use.

  • Reductive Addition (The "Hot" Step):

    • Add the Zinc dust in small portions (approx. 1–2 g each) over 1 hour.

    • Self-Validating Step: The reaction is highly exothermic.[1][2] The solvent should reach a gentle reflux (~100–110°C ) solely from the heat of reaction.

    • Control: If the reaction becomes too vigorous, pause Zn addition and cool slightly. If it stalls (temp drops < 80°C), apply external heat to maintain reflux.

  • Completion: After Zn addition is complete, heat the mixture at reflux for an additional 1 hour to ensure cyclization. The solution typically turns from yellow/orange to a dark amber/brown.

Phase 3: Workup and Isolation
  • Quench: Pour the hot reaction mixture immediately into Ice Water (500 mL) with vigorous stirring.

  • Precipitation: The crude pyrrole should precipitate as a gummy solid or amorphous powder. Stir for 30 minutes to harden the solid.

  • Filtration: Filter the crude solid and wash copiously with water (

    
     mL) to remove zinc acetate and acetic acid.
    
  • Purification: Recrystallize from hot Ethanol (95%) or Methanol .

    • Yield Expectation: 55–70%.[3]

    • Appearance: Off-white to pale yellow needles.

Process Optimization & Troubleshooting

Critical Process Parameters (CPP)
ParameterRangeImpact on Quality
Nitrosation Temp0–10°CHigh temps degrade oxime to cyanides/tars.
Zinc Addition Rate45–60 minToo fast = boil-over; Too slow = incomplete reduction.
Solvent Volume3–4 VolToo concentrated leads to oligomerization (furans).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Precipitate in Water Product oiled out (common with phenoxy esters).Decant water, dissolve oil in DCM, wash with

, dry, and triturate with Hexane/Ether.
Low Yield (<40%) Incomplete reduction of oxime.Ensure Zinc is activated. Increase reaction time at reflux.
Red/Pink Coloration Oxidation of pyrrole (pyrryl-methene dyes).Perform workup quickly; store product under inert atmosphere (

).
Furan Byproducts "Paal-Knorr" type side reaction.[3][4][5][6]Ensure excess Ammonia/Ammonium source is not present, but here N comes from oxime. Ensure temp is high enough to favor N-cyclization over O-cyclization.

Experimental Workflow Diagram

Workflow Start Start: Ethyl Acetoacetate + AcOH Step1 Add NaNO2 (aq) Temp < 10°C Start->Step1 Check1 Check: Clear/Yellow Solution? Step1->Check1 Step2 Add 3-Oxo-4-phenoxy- butyric acid methyl ester Check1->Step2 Yes Step3 Add Zn Dust (Portionwise) Maintain Reflux (Exothermic) Step2->Step3 Step4 Reflux 1 Hour Complete Cyclization Step3->Step4 Step5 Pour into Ice Water Precipitate Product Step4->Step5 Finish Filter & Recrystallize (EtOH) Step5->Finish

Figure 2: Operational workflow for the Knorr synthesis protocol.

References

  • Knorr Pyrrole Synthesis Mechanism & History Source: Wikipedia (Verified Chemical Data) URL:[Link]

  • Synthesis of Pyrroles via Zinc-Acetic Acid Reduction Source: Organic Chemistry Portal URL:[Link]

  • General Protocol for Beta-Keto Ester Nitrosation Source: Organic Syntheses, Coll. Vol. 2, p. 202 URL:[Link]

Sources

Application Note: Reaction Conditions for Alkylation of Methyl 4-phenoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Esters

Part 1: Introduction & Strategic Analysis

Executive Summary

Methyl 4-phenoxy-3-oxobutanoate (CAS: Analogous structures often cited in HCV protease inhibitor synthesis) represents a critical scaffold in medicinal chemistry.[1] It combines a reactive


-keto ester functionality with a lipophilic phenoxy ether tail. The primary synthetic challenge in alkylating this substrate is achieving high regioselectivity (C- vs. O-alkylation)  while preventing decarboxylation  or ether cleavage .

This guide details two field-proven protocols:

  • Method A (Thermodynamic/Mild): Potassium Carbonate in Acetone/DMF (High C-selectivity, scalable).

  • Method B (Kinetic/Strong Base): Sodium Hydride in THF (For unreactive electrophiles).

Structural Analysis & Reactivity Profile

The substrate contains three distinct reactive centers. Understanding their electronic interplay is vital for reaction design.

  • Site A (C2-Methylene): The target nucleophile. Flanked by two carbonyls, the

    
     is approximately 11.0. The phenoxy group at C4 exerts a mild inductive electron-withdrawing effect, slightly increasing acidity compared to methyl acetoacetate.
    
  • Site B (C4-Phenoxy Methylene): Potentially susceptible to radical abstraction or elimination, though generally stable under standard alkylation conditions.

  • Site C (Ester/Ketone Oxygens): Competes for the electrophile (O-alkylation).

Mechanistic Pathway: C- vs. O-Alkylation

The reaction proceeds via an enolate intermediate. The counter-ion and solvent determine the "tightness" of the ion pair, influencing the attack site.

  • Hard/Soft Acid-Base (HSAB) Theory: The oxygen center is "hard" (high charge density), while the carbon center is "soft."

  • Control Strategy: Using a soft counter-ion (like

    
    ) and a solvent that does not fully solvate the cation (like Acetone) favors the softer C-alkylation pathway. Highly polar aprotic solvents (DMSO/HMPA) separate the ion pair, making the "naked" oxygen more reactive, potentially increasing unwanted O-alkylation.
    

Mechanism Substrate Methyl 4-phenoxy-3-oxobutanoate Enolate Enolate Intermediate (Resonance Stabilized) Substrate->Enolate Deprotonation (-H+) Base Base (K2CO3 or NaH) Base->Enolate C_Prod C-Alkylated Product (Thermodynamic/Major) Enolate->C_Prod Soft-Soft Interaction (C-Attack) O_Prod O-Alkylated Byproduct (Kinetic/Minor) Enolate->O_Prod Hard-Hard Interaction (O-Attack) RX Alkyl Halide (R-X) RX->C_Prod RX->O_Prod

Figure 1: Divergent pathways in


-keto ester alkylation. C-alkylation is favored by thermodynamic control and tight ion pairing.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Mild Conditions)

Best for: Primary alkyl halides (alkyl iodides/bromides), benzylic halides, and large-scale batches (>10g). Mechanism: Solid-liquid phase transfer (surface catalysis).

Reagents
ComponentEquivalentsRoleNotes
Substrate 1.0ReactantPurity >95% recommended.[2]
Alkyl Halide 1.1 - 1.2ElectrophileIodides > Bromides >> Chlorides.

1.5 - 2.0BaseAnhydrous, finely ground powder is critical.
Acetone [0.2 - 0.5 M]SolventHPLC grade, dry. DMF can be used for sluggish reactions.
TBAI 0.1 (10 mol%)CatalystTetrabutylammonium iodide (Optional for chlorides).
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Methyl 4-phenoxy-3-oxobutanoate (1.0 eq) in anhydrous Acetone (concentration ~0.5 M).

  • Base Addition: Add anhydrous

    
     (1.5 eq) in a single portion. The suspension may turn slightly yellow.
    
  • Activation (Optional): Stir at room temperature for 15 minutes to allow partial deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

    • Tip: If using a chloride or a hindered bromide, add TBAI (10 mol%) at this stage.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
    
    • Endpoint: Disappearance of starting material. Note that O-alkylated byproducts often run higher (less polar) on TLC than C-alkylated products.

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the solid salts (

      
      /KX) through a celite pad. Rinse the pad with acetone.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with 1M HCl (carefully, to pH 6-7, do not make too acidic to avoid decarboxylation) and then Brine.

    • Dry over

      
      , filter, and concentrate.
      
Method B: Strong Base (Kinetic Conditions)

Best for: Secondary alkyl halides, unreactive electrophiles, or when Method A fails. Risk: Higher probability of dialkylation if stoichiometry is not precise.

Reagents
ComponentEquivalentsRoleNotes
Substrate 1.0ReactantDry.
NaH (60%) 1.05 - 1.1BaseWashed with hexane if oil interference is a concern.
THF [0.1 - 0.2 M]SolventAnhydrous, inhibitor-free.
Alkyl Halide 1.1Electrophile-
Step-by-Step Protocol
  • Setup: Use a 3-neck flask with internal thermometer and

    
     line.
    
  • Base Suspension: Suspend NaH (1.1 eq) in anhydrous THF at

    
    .
    
  • Enolate Formation: Add Methyl 4-phenoxy-3-oxobutanoate (1.0 eq) dropwise over 20 minutes. Hydrogen gas evolution will be vigorous.

    • Observation: Solution typically turns clear yellow/orange.

    • Aging:[4] Stir at

      
       for an additional 30 minutes to ensure complete deprotonation.
      
  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise at

    
    .
    
  • Temperature Ramp: Allow the reaction to warm to room temperature slowly. If no reaction occurs after 2 hours, heat to

    
    .
    
  • Quench: Cool to

    
    . Quench carefully with saturated 
    
    
    
    solution.
  • Extraction: Extract with

    
     (3x). Wash combined organics with water and brine.
    

Part 3: Troubleshooting & Optimization Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion Base particle size too large (

)
Grind

to fine powder or switch to

(more soluble).
O-Alkylation Solvent too polar (DMSO/HMPA)Switch to Acetone or Toluene. Use a harder cation (

) or keep conditions thermodynamic.
Dialkylation Excess Base/HalideStrictly control stoichiometry (1.05 eq Base). Add halide slowly.
Decarboxylation Workup too acidic or Heat too highKeep workup pH > 5. Avoid reflux temps >

.
Workflow Logic Diagram

Workflow Start Start: Methyl 4-phenoxy-3-oxobutanoate Choice Select Electrophile Reactivity Start->Choice HighReact High Reactivity (MeI, BnBr, Allyl-Br) Choice->HighReact Primary Halides LowReact Low Reactivity (Sec-halides, Chlorides) Choice->LowReact Secondary/Hindered MethodA Method A: K2CO3 / Acetone Reflux 4-12h HighReact->MethodA MethodB Method B: NaH / THF 0°C -> RT LowReact->MethodB Check Check Conversion (TLC/LCMS) MethodA->Check MethodB->Check Success Isolate & Purify Check->Success Complete AddCat Add Catalyst (TBAI/KI) Switch Solvent to DMF Check->AddCat Incomplete AddCat->MethodA Retry

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Part 4: References

  • Ismailov, V. M., et al. "Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes."[5] Russian Journal of Organic Chemistry, 2017.[5] Link

    • Relevance: Establishes the

      
      /DMSO/Acetone protocol for 4-functionalized-3-oxobutanoates.
      
  • Halpern, M. "PTC C-Alkylation of Acetoacetate Ester."[4] Phase Transfer Catalysis Communications. Link

    • Relevance: Validates the use of Phase Transfer Catalysis (PTC) to prevent hydrolysis and improve yields in

      
      -keto esters.
      
  • Organic Chemistry Portal. "Synthesis of

    
    -keto esters." Link
    
    • Relevance: General review of

      
      -keto ester reactivity and alkylation mechanisms.
      
  • Keglevich, G., & Grün, A. "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions."[6] Catalysts, 2015.[6] Link[6]

    • Relevance: Discusses solvent-free and microwave-assisted variations for green chemistry applications.

  • Vertex AI Search. "Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate." Patent CN111533656A. Link

    • Relevance: Provides industrial context for the synthesis of alkoxy-substituted acetoacetates.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Oxo-4-phenoxy-butyric acid methyl ester in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 3-Oxo-4-phenoxy-butyric acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in aqueous experimental systems. Given its chemical nature as a β-keto ester, understanding its stability profile is critical for generating reproducible and accurate data.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound in aqueous environments.

Q1: What is this compound, and why is its stability a primary concern?

This compound belongs to the chemical class of β-keto esters. A key structural feature of this class is a ketone group positioned at the beta (β) carbon relative to the ester carbonyl group. This arrangement makes the molecule susceptible to degradation in aqueous solutions, which can lead to a time-dependent decrease in the parent compound's concentration and the appearance of degradation products, thereby impacting experimental results.

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

The principal degradation pathway is a two-step process:

  • Ester Hydrolysis: The methyl ester is first hydrolyzed to its corresponding carboxylic acid, forming 3-oxo-4-phenoxy-butyric acid. This reaction can be catalyzed by either acid or base.

  • Decarboxylation: The resulting β-keto acid is inherently unstable and readily undergoes decarboxylation, especially when heated or under acidic conditions, to lose carbon dioxide (CO₂).[1][2][3] This process yields the final degradation product, 1-phenoxy-2-propanone (phenoxyacetone).

Q3: How does the pH of the aqueous solution affect the stability of this compound?

The pH of the solution is a critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 6): Acidic conditions can accelerate both the initial ester hydrolysis and, more significantly, the subsequent decarboxylation of the intermediate β-keto acid.[4][5] The protonated acid form is required for the cyclic transition state that facilitates the loss of CO₂.[1][6]

  • Neutral to Alkaline Conditions (pH 7-8): In this range, the rate of degradation is generally minimized. While ester hydrolysis can still occur, the resulting β-keto acid will exist predominantly as its conjugate base (a carboxylate anion). This anion is significantly more resistant to decarboxylation than the protonated acid form.[3] Therefore, maintaining a neutral to slightly alkaline pH is recommended for enhancing stability.

Q4: What is the impact of temperature on the compound's stability?

Temperature significantly influences the rate of degradation. The decarboxylation of the intermediate β-keto acid is particularly sensitive to heat.[3][6] Storing aqueous solutions at elevated temperatures (e.g., room temperature or 37°C) will accelerate the degradation process. For short-term storage (hours to a few days), refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or -80°C is strongly recommended to minimize degradation.[3]

Q5: What are the expected degradation products I should look for in my analysis?

The primary degradation products resulting from the complete breakdown in an aqueous solution are:

  • 1-phenoxy-2-propanone (also known as phenoxyacetone)

  • Methanol (from the ester hydrolysis)

  • Carbon Dioxide (from decarboxylation)

In your analytical runs (e.g., by HPLC or LC-MS), you should primarily be watchful for a new peak corresponding to 1-phenoxy-2-propanone.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My analytical results show a decreasing concentration of the compound over time, even in control samples.

  • Underlying Cause: This is a classic sign of in-solution degradation. The storage and handling conditions of your aqueous stock or working solutions are likely promoting hydrolysis and decarboxylation.

  • Troubleshooting Steps:

    • Verify Solution pH: Immediately check the pH of your buffer or solution. If it is acidic or unbuffered, this is a likely culprit.

    • Control Temperature: Ensure solutions are kept cold (on ice) during experimental setup and stored at 2-8°C or frozen (-20°C/-80°C) when not in use. Avoid repeated freeze-thaw cycles.

    • Prepare Fresh Solutions: For the most sensitive experiments, prepare aqueous solutions fresh from a non-aqueous stock (e.g., in DMSO or ethanol) immediately before use.

    • Conduct a Stability Study: Run a simple time-course experiment. Prepare a batch of your solution, and analyze aliquots at T=0, 2, 4, 8, and 24 hours, keeping the solution under your typical experimental conditions (e.g., 37°C). This will quantify the degradation rate and help you define a window for experimental validity.

Problem 2: I see an unexpected peak growing in my chromatogram over the course of my experiment.

  • Underlying Cause: This new peak is likely the primary degradation product, 1-phenoxy-2-propanone. Its appearance correlates with the loss of the parent compound.

  • Troubleshooting Steps:

    • Confirm Identity with Mass Spectrometry (MS): If using LC-MS, check the mass of the new peak. 1-phenoxy-2-propanone has a molecular weight of approximately 150.17 g/mol .

    • Review Experimental Conditions: Assess if any steps in your procedure involve high heat or low pH, as these would accelerate the formation of this product.

    • Implement Corrective Actions: Refer to the solutions in "Problem 1" to minimize the formation of the degradant by controlling pH and temperature. If the experimental conditions cannot be changed, the degradation must be accounted for by running appropriate controls.

Data Summary & Visualization
Key Degradation Pathway

The following diagram illustrates the two-step degradation process of this compound in an aqueous environment.

cluster_main Degradation of this compound Parent 3-Oxo-4-phenoxy-butyric acid methyl ester Intermediate 3-Oxo-4-phenoxy-butyric acid (β-Keto Acid Intermediate) Parent->Intermediate + H₂O (Hydrolysis) Product 1-Phenoxy-2-propanone Intermediate->Product - CO₂ (Decarboxylation)

Caption: Degradation pathway of the parent compound.

Factors Influencing Stability
ParameterConditionImpact on StabilityRecommended Action
pH Acidic (pH < 6)Decreased Buffer solution to pH 7.0 - 7.5.
Neutral/Slightly Alkaline (pH 7-8)Optimal Maintain this pH range for stock and working solutions.
Temperature Ambient (~25°C) or HigherSignificantly Decreased Keep solutions on ice during use.
Refrigerated (2-8°C)Moderately Stable Suitable for short-term storage (< 48 hours).
Frozen (≤ -20°C)High Stability Recommended for long-term storage.
Solvent Aqueous BufferSusceptible to degradationFollow pH and temperature guidelines.
Anhydrous Organic (DMSO, Ethanol)High Stability Prepare primary stock solutions in an anhydrous solvent.
Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing stability issues.

Start Inconsistent Analytical Results (e.g., Low Concentration) Check_pH Check pH of Aqueous Solution Start->Check_pH Is_Acidic Is pH < 6.5 or Unbuffered? Check_pH->Is_Acidic Check_Temp Review Temperature (Storage & Handling) Is_Acidic->Check_Temp No Root_Cause Root Cause Identified: Degradation due to Improper Conditions Is_Acidic->Root_Cause Yes Is_Warm Exposed to RT or >25°C for extended periods? Check_Temp->Is_Warm Is_Warm->Start No (Re-evaluate Experiment) Is_Warm->Root_Cause Yes Solution Solution: 1. Buffer to pH 7.0-7.5 2. Store at ≤ 4°C 3. Prepare Fresh Solutions Root_Cause->Solution

Caption: Workflow for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Preparation and Storage of an Aqueous Working Solution

This protocol is designed to maximize the stability of the compound in an aqueous solution for experimental use.

  • Prepare Primary Stock: Dissolve a precisely weighed amount of this compound in an anhydrous solvent like DMSO or absolute ethanol to a high concentration (e.g., 10-50 mM). This organic stock is stable when stored at -20°C.

  • Select Buffer: Choose a biological buffer appropriate for your experiment that maintains a pH between 7.0 and 7.5 (e.g., Phosphate-Buffered Saline (PBS) or HEPES).

  • Prepare Working Solution: Immediately before your experiment, dilute the primary organic stock into the chilled (4°C) aqueous buffer to your final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.

  • Handling: Keep the aqueous working solution on ice throughout the experimental setup.

  • Storage: Discard any unused aqueous working solution at the end of the day. Do not store it, even at 4°C, for more than 24 hours to ensure maximum reproducibility between experiments. For longer time-point studies, prepare fresh dilutions at each time point.

Protocol 2: Monitoring Stability by HPLC-UV

This method provides a straightforward way to quantify the concentration of the parent compound over time.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A typical starting point is a gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). Note: While the mobile phase is acidic, the short residence time on the column has a negligible effect on stability, but it is crucial for good peak shape.

  • Wavelength Detection: Determine the λ_max (wavelength of maximum absorbance) of this compound by running a UV scan. This is typically in the 260-280 nm range due to the phenoxy group.

  • Procedure: a. Prepare an aqueous solution of the compound in your experimental buffer as described in Protocol 1. This is your T=0 sample. b. Immediately inject the T=0 sample onto the HPLC and record the peak area of the parent compound. c. Store the remaining solution under the conditions you wish to test (e.g., 25°C or 37°C). d. At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot and record the peak area.

  • Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. This will give you a quantitative measure of its stability under your specific experimental conditions.

References
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link][2]

  • JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link][7]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors... by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link][5]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link][4]

  • YouTube. (2018). Decarboxylation Reaction Mechanism. Retrieved from [Link][6]

Sources

Technical Support Center: Crystallization of 3-Oxo-4-phenoxy-butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving crystallization challenges with 3-oxo-4-phenoxy-butyric acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common issues encountered during the crystallization of this important class of compounds. The inherent chemical functionalities of these molecules, namely the β-keto acid and phenoxy moieties, can present unique crystallization behaviors that require careful consideration and a systematic approach to overcome.

Troubleshooting Guide: A Proactive Approach to Crystallization

This section provides a structured approach to troubleshooting common crystallization problems. By understanding the root cause of each issue, you can implement targeted solutions to achieve high-quality crystalline material.

Issue 1: Oiling Out or Formation of a Viscous Liquid Instead of Crystals

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when the solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution.

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the addition of an antisolvent too quickly can lead to a level of supersaturation that favors the formation of a metastable oil over an ordered crystal lattice.

    • Solution: Slow down the cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice. When using an antisolvent, add it dropwise to the solution with vigorous stirring to maintain a controlled level of supersaturation.

  • Low Melting Point Impurities: The presence of impurities can significantly depress the melting point of the compound, increasing the likelihood of oiling out.

    • Solution: Ensure the starting material is of high purity. If impurities are suspected, consider an additional purification step, such as column chromatography, before attempting crystallization.

  • Solvent Choice: The solvent system may not be optimal for crystallization.

    • Solution: Experiment with different solvent systems. A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal. Sometimes, a mixture of solvents (a "good" solvent and a "poor" solvent) can provide the necessary solubility profile.

Experimental Protocol: Overcoming Oiling Out

  • If an oil has formed, gently heat the solution to redissolve the oil.

  • Add a small amount of additional "good" solvent to slightly decrease the supersaturation.

  • Allow the solution to cool very slowly. Insulating the flask can help achieve a gradual temperature decrease.

  • If the oil persists, try adding a seed crystal to induce crystallization. A seed crystal provides a template for crystal growth and can bypass the energy barrier for nucleation.

  • If seeding is unsuccessful, consider a different solvent system.

Issue 2: Formation of Amorphous Precipitate Instead of Crystalline Solid

Amorphous solids lack the long-range molecular order of a crystal and often appear as a fine, non-crystalline powder. This can happen when nucleation and growth are too rapid, preventing the formation of an ordered lattice.

Causality and Solutions:

  • Excessive Supersaturation: Similar to oiling out, very high levels of supersaturation can lead to rapid precipitation of a disordered, amorphous solid.

    • Solution: Reduce the rate of supersaturation. This can be achieved by slower cooling, slower addition of an antisolvent, or by starting with a more dilute solution.

  • Inherent Molecular Properties: Some molecules have a higher propensity to form amorphous solids due to their conformational flexibility or intermolecular interactions.

    • Solution: Experiment with a wider range of solvents to find one that promotes the desired crystal packing. The use of solvent mixtures can also be beneficial.

Issue 3: No Crystallization Occurs, Even After Extended Periods

Sometimes, a supersaturated solution may remain clear indefinitely, with no signs of crystal formation. This is often due to a high energy barrier for nucleation.

Causality and Solutions:

  • Insufficient Supersaturation: The solution may not be sufficiently supersaturated to induce spontaneous nucleation.

    • Solution: Concentrate the solution by slowly evaporating the solvent. Alternatively, if using a mixed solvent system, a higher proportion of the antisolvent can be gradually added.

  • Lack of Nucleation Sites: The solution may be too clean, lacking microscopic particles that can act as nucleation sites.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod below the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites. Adding a seed crystal of the compound is also a highly effective method.[1]

Issue 4: Polymorphism - Obtaining Different Crystal Forms

3-Oxo-4-phenoxy-butyric acid derivatives, like many phenoxyacetic acid derivatives, may exhibit polymorphism, the ability to exist in multiple crystalline forms.[2] Different polymorphs can have different physical properties, such as solubility and stability, which is a critical consideration in pharmaceutical development.

Causality and Solutions:

  • Crystallization Conditions: The specific polymorph obtained can be highly sensitive to the crystallization conditions, including the solvent, temperature, cooling rate, and level of supersaturation.

    • Solution: To obtain a specific polymorph consistently, it is crucial to carefully control all crystallization parameters. A systematic screening of different solvents and crystallization conditions is often necessary to identify the conditions that favor the desired form. Seeding with the desired polymorph can also help to ensure its formation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 3-oxo-4-phenoxy-butyric acid derivatives?

A1: A good starting point for solvent screening is to test a range of solvents with varying polarities. For 3-oxo-4-phenoxy-butyric acid derivatives, consider the following:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood hydrogen bonding potential, often provide moderate solubility.
Ketones Acetone, Methyl Ethyl KetoneCan dissolve a range of polar and non-polar compounds.
Esters Ethyl AcetateA versatile solvent with moderate polarity.
Ethers Tetrahydrofuran (THF), Diethyl EtherGenerally less polar, can be used as antisolvents.
Hydrocarbons Heptane, Hexane, TolueneNon-polar solvents, often used as antisolvents.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)High polarity, can be useful for dissolving highly polar derivatives.

It is recommended to perform small-scale solubility tests at room temperature and at an elevated temperature to identify promising candidates for single-solvent or multi-solvent crystallization.[3]

Q2: My 3-oxo-4-phenoxy-butyric acid derivative seems to be degrading during crystallization attempts, especially when heated. Why is this happening and how can I prevent it?

A2: The β-keto acid moiety in your compound is susceptible to decarboxylation upon heating, which leads to the loss of CO2 and the formation of a ketone byproduct.[4][5] This chemical instability can significantly hinder crystallization efforts.

Prevention Strategies:

  • Minimize Heat Exposure: Use the minimum amount of heat necessary to dissolve the compound. Avoid prolonged heating.

  • Low-Temperature Crystallization: Explore crystallization methods that do not require high temperatures, such as vapor diffusion or solvent layering at room temperature.

  • pH Control: The stability of β-keto acids is pH-dependent. In some cases, adjusting the pH to a neutral or slightly acidic range can help to minimize degradation. However, this may also affect solubility.

Q3: How can I effectively use a seed crystal to induce crystallization?

A3: Seeding is a powerful technique to promote crystallization.

  • Obtain a Seed Crystal: If you have a small amount of the crystalline solid, you can use that. If not, try to generate a small amount of solid by rapidly evaporating a small portion of the solution or by scratching the flask.

  • Prepare a Supersaturated Solution: Prepare a solution that is just at the point of saturation at a slightly elevated temperature and then allow it to cool slightly to become supersaturated.

  • Introduce the Seed Crystal: Add a single, small seed crystal to the supersaturated solution.

  • Allow for Slow Growth: Do not disturb the solution. Allow the crystal to grow slowly.

Q4: What is the best way to perform a systematic solvent screening for a new 3-oxo-4-phenoxy-butyric acid derivative?

A4: A systematic approach is key to efficiently identifying suitable crystallization conditions.

Visualizing the Crystallization Workflow

The following diagram illustrates a systematic workflow for troubleshooting common crystallization issues.

Caption: A decision-tree workflow for troubleshooting crystallization.

This diagram provides a logical progression for addressing common crystallization failures, guiding the researcher from initial solvent screening to successful isolation of crystalline product or back to re-evaluation of the experimental parameters.

References

  • LookChem. (n.d.). Cas 718-08-1, 3-OXO-4-PHENYL-BUTYRIC ACID ETHYL ESTER. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-4-phenylbutanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1.
  • Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.
  • Google Patents. (n.d.). Crystal polymorphism of aminoethylphenoxyacetic acid derivative.
  • Google Patents. (n.d.). Process for producing 4-amino-3-oxo-butanoic acid ester.
  • ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

  • PubMed. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Retrieved from [Link]

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • Reddit. (2025, December 18). Why are beta ketoacids instable and easily decarboxylate?. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Oxo-4-phenoxy-butyric Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Oxo-4-phenoxy-butyric acid methyl ester, a molecule of interest in synthetic chemistry and drug development. We will explore its fragmentation patterns under different ionization conditions, offering a predictive framework grounded in established chemical principles. This document is intended for researchers, scientists, and professionals who rely on mass spectrometry for molecular characterization.

Introduction: The Structural Context

Understanding the fragmentation of this compound (MW: 208.22 g/mol ) requires a close examination of its functional groups: a methyl ester, a β-keto group, and a phenoxy ether linkage. Each of these moieties imparts characteristic fragmentation behaviors that, when combined, create a unique mass spectral fingerprint. This guide will compare the fragmentation cascades initiated by two common ionization techniques: energetic Electron Ionization (EI) and softer Electrospray Ionization (ESI).

Part 1: Theoretical Fragmentation Analysis

The fragmentation of an organic molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral species.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (70 eV) is a high-energy technique that typically induces extensive fragmentation, providing rich structural information. The molecular ion (M•+), if observed, will be at m/z 208. The fragmentation is dominated by cleavages at the weakest bonds and rearrangements to form stable products.

Key fragmentation pathways for this compound under EI conditions include:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.

    • Cleavage between C3 and C4 can lead to the formation of a stable phenoxymethyl radical and the acylium ion [CH3OC(O)CH2CO]+ at m/z 101 .

    • Alternatively, cleavage can result in the formation of the stable benzylic-type radical and the [C6H5OCH2CO]+ fragment, though less favored.

  • McLafferty Rearrangement: This is a hallmark fragmentation for carbonyl compounds with an accessible γ-hydrogen.[1][2][3] In this molecule, the ester carbonyl can abstract a hydrogen from C2, leading to the elimination of a neutral alkene and the formation of a radical cation. However, a more prominent McLafferty rearrangement is predicted to involve the keto group. The carbonyl oxygen at C3 can abstract a hydrogen from the methyl group of the ester, leading to a characteristic ion.

  • Ether Bond Cleavage: The C-O bond of the phenoxy group is a prime site for fragmentation.

    • This can lead to the formation of a phenoxy radical (C6H5O•, 93 Da) and a cation at m/z 115 ([M - C6H5O]+).

    • Conversely, it can form a phenol cation-radical ([C6H5OH]•+) at m/z 94 through hydrogen rearrangement, and a neutral ketene derivative.

    • A very common fragment for phenoxy-containing compounds is the tropylium ion or related structures, often seen as a prominent peak at m/z 91 ([C7H7]+) or the phenyl cation at m/z 77 ([C6H5]+).[4]

The following diagram illustrates the predicted major fragmentation cascade under EI.

EI_Fragmentation M M•+ (m/z 208) F115 m/z 115 M->F115 - C6H5O• (93 u) F101 m/z 101 M->F101 - C7H7O• (107 u) F91 m/z 91 M->F91 - C5H5O3• (117 u) F59 m/z 59 F115->F59 - C4H4O (56 u) F77 m/z 77 F91->F77 - CH2

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules [M+H]+ (m/z 209) or adducts like [M+Na]+ (m/z 231).[5] Structural information is obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]+ ion is driven by proton mobility and charge-remote processes.[6]

Key MS/MS fragmentations are expected to be:

  • Neutral Loss of Methanol: Loss of methanol (CH3OH, 32 Da) from the protonated ester is a common pathway, yielding a fragment ion at m/z 177 .

  • Neutral Loss of Phenol: Cleavage of the ether bond can result in the loss of a neutral phenol molecule (C6H6O, 94 Da), producing a prominent ion at m/z 115 .

  • Decarboxylation: While less common for the precursor ion, subsequent fragments may lose carbon monoxide (CO, 28 Da) or carbon dioxide (CO2, 44 Da).

  • Characteristic Ester and Keto Losses: The loss of the methoxycarbonyl group (•COOCH3, 59 Da) or the entire ester and adjacent methylene (CH2COOCH3, 73 Da) can also occur.

The diagram below outlines the logical flow for ESI-MS/MS analysis.

ESI_Fragmentation M_H [M+H]+ (m/z 209) F177 m/z 177 M_H->F177 - CH3OH (32 u) F115 m/z 115 M_H->F115 - C6H6O (94 u) F87 m/z 87 F115->F87 - CO (28 u) Experimental_Workflow cluster_GCMS GC-MS (EI) Workflow cluster_LCMS LC-MS/MS (ESI) Workflow G_Prep Sample Prep (in DCM/EtOAc) G_Inject GC Injection G_Prep->G_Inject G_Sep Chromatographic Separation G_Inject->G_Sep G_Ion EI Ionization (70 eV) G_Sep->G_Ion G_Ana Mass Analysis G_Ion->G_Ana G_Data Data Interpretation G_Ana->G_Data L_Prep Sample Prep (in Mobile Phase) L_Inject LC Injection L_Prep->L_Inject L_Sep Chromatographic Separation L_Inject->L_Sep L_Ion ESI Ionization L_Sep->L_Ion L_Ana1 MS1: Precursor Ion Selection (m/z 209) L_Ion->L_Ana1 L_Frag CID Fragmentation L_Ana1->L_Frag L_Ana2 MS2: Product Ion Analysis L_Frag->L_Ana2 L_Data Data Interpretation L_Ana2->L_Data

Sources

A Comparative Guide to the Reactivity of 3-Oxo-4-phenoxy-butyrate vs. Methyl Acetoacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, β-keto esters are invaluable building blocks, prized for their versatility in forming carbon-carbon bonds. Among them, methyl acetoacetate has long been a workhorse, its reactivity extensively documented and exploited. However, the emergence of more complex structural analogs, such as 3-oxo-4-phenoxy-butyrate, necessitates a detailed comparative analysis to guide their strategic application in the synthesis of novel chemical entities, particularly in the realm of pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the reactivity of ethyl 3-oxo-4-phenoxybutanoate (as a close proxy for the butyrate) and methyl acetoacetate, supported by established chemical principles and experimental insights.

At a Glance: Structural and Electronic Distinctions

The core difference between methyl acetoacetate and 3-oxo-4-phenoxy-butyrate lies in the substituent at the 4-position (γ-position relative to the ester). This seemingly subtle variation—a methyl group versus a phenoxy group—imparts significant electronic differences that cascade down to influence the reactivity of the entire molecule.

CompoundStructureKey SubstituentPredicted Electronic Effect
Methyl AcetoacetateMethyl Acetoacetate StructureMethyl (-CH₃)Electron-donating (inductive effect)
Ethyl 3-oxo-4-phenoxybutanoateEthyl 3-oxo-4-phenylbutanoate StructurePhenoxy (-OPh)Electron-withdrawing (inductive effect), Resonance donating (minor)

The methyl group in methyl acetoacetate is weakly electron-donating through induction. In contrast, the phenoxy group in 3-oxo-4-phenoxy-butyrate is primarily electron-withdrawing due to the high electronegativity of the oxygen atom. This inductive effect is somewhat counteracted by the resonance donation of the oxygen lone pair into the phenyl ring, but the overall influence on the adjacent methylene group is electron-withdrawing.

Enolate Formation and Stability: The Heart of Reactivity

The reactivity of β-keto esters is fundamentally dictated by the ease of formation and the stability of their corresponding enolates. The acidity of the α-protons, situated between the two carbonyl groups, is the primary determinant of this process.

Acidity of α-Protons

Experimental Implication: 3-Oxo-4-phenoxy-butyrate can likely be deprotonated under milder basic conditions compared to methyl acetoacetate. This can be advantageous in syntheses involving base-sensitive functional groups.

Enolate Nucleophilicity

While the increased stability of the 3-oxo-4-phenoxy-butyrate enolate makes it easier to form, it also translates to reduced nucleophilicity compared to the enolate of methyl acetoacetate. A more stable enolate is less reactive towards electrophiles.

Experimental Implication: Reactions involving the enolate of 3-oxo-4-phenoxy-butyrate as a nucleophile, such as alkylation and acylation, may require more forcing conditions (e.g., stronger electrophiles, higher temperatures, or longer reaction times) to achieve comparable yields to those with methyl acetoacetate.

Comparative Reactivity in Key Synthetic Transformations

The differences in enolate stability and nucleophilicity manifest in the outcomes of several common synthetic reactions.

Alkylation and Acylation Reactions

Alkylation and acylation are cornerstone reactions of β-keto esters, proceeding via the nucleophilic attack of the enolate on an electrophile.

Methyl Acetoacetate: Readily undergoes mono- and dialkylation at the α-carbon using a variety of alkyl halides in the presence of a suitable base (e.g., sodium ethoxide).[2]

3-Oxo-4-phenoxy-butyrate: The alkylation of this substrate is feasible but may be more challenging due to the decreased nucleophilicity of its enolate. To drive the reaction to completion, one might consider using more reactive alkylating agents (e.g., alkyl iodides or triflates) or stronger bases to generate a higher concentration of the enolate.

Experimental Protocol: General Procedure for α-Alkylation of a β-Keto Ester

  • Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq.) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution at room temperature, add the β-keto ester (1.0 eq.) dropwise with stirring. Continue stirring for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution. The reaction mixture may be stirred at room temperature or gently refluxed, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Base_Prep Prepare Sodium Ethoxide Enolate_Formation Form Enolate Base_Prep->Enolate_Formation Add β-keto ester Alkylation Add Alkyl Halide Enolate_Formation->Alkylation Transfer to reaction Monitoring Monitor by TLC Alkylation->Monitoring Sample periodically Quench Quench with Water Monitoring->Quench When complete Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify

Caption: General workflow for the alkylation of β-keto esters.

Decarboxylation

β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones.[3][4] The rate of decarboxylation can be influenced by substituents.[5][6][7]

Methyl Acetoacetate: The decarboxylation of acetoacetic acid is a classic and efficient reaction.[3]

3-Oxo-4-phenoxy-butyrate: The electron-withdrawing phenoxy group is expected to stabilize the enol intermediate formed during decarboxylation, potentially facilitating the reaction. However, the effect of substituents on the rate of decarboxylation of β-keto acids can be complex and may also depend on the reaction conditions.[7]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that utilizes two equivalents of a β-keto ester, an aldehyde, and a nitrogen source (like ammonia) to form dihydropyridines, which can then be oxidized to pyridines.[8][9][10]

Methyl Acetoacetate: A common substrate in the Hantzsch synthesis, leading to the formation of a wide range of dihydropyridine derivatives.[8][9]

3-Oxo-4-phenoxy-butyrate: Its participation in the Hantzsch synthesis is plausible. The initial Knoevenagel condensation between the β-keto ester and the aldehyde might be influenced by the electronic nature of the phenoxy group. The subsequent steps involving the formation of an enamine and Michael addition would also be affected by the altered reactivity of the dicarbonyl system. While specific comparative data is scarce, one could anticipate that the reaction conditions might require optimization to accommodate the different electronic and steric profile of 3-oxo-4-phenoxy-butyrate.

Hantzsch_Synthesis BKE1 β-Keto Ester (1 eq.) Knoevenagel Knoevenagel Condensation BKE1->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel BKE2 β-Keto Ester (1 eq.) Enamine_Formation Enamine Formation BKE2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Pyridine Oxidation->Pyridine

Caption: Key steps in the Hantzsch Pyridine Synthesis.

Japp-Klingemann Reaction

The Japp-Klingemann reaction involves the coupling of a β-keto ester with an aryl diazonium salt to form a hydrazone, with the concurrent loss of one of the carbonyl-containing groups.[2][11][12][13]

Methyl Acetoacetate: This reaction is well-documented for methyl and ethyl acetoacetate, typically leading to the cleavage of the acetyl group.[2][11]

3-Oxo-4-phenoxy-butyrate: The outcome of the Japp-Klingemann reaction with this substrate would be particularly interesting. The electron-withdrawing nature of the phenoxyacetyl group might influence which carbonyl-containing moiety is cleaved. It is plausible that the phenoxyacetyl group could be preferentially eliminated, leading to a different hydrazone product compared to that derived from methyl acetoacetate. This highlights the potential for substituent effects to alter the regioselectivity of the reaction.

Conclusion and Future Outlook

For researchers and drug development professionals, the choice between these two reagents should be guided by the specific synthetic context. The milder deprotonation conditions for 3-oxo-4-phenoxy-butyrate may be advantageous when working with sensitive substrates. Conversely, the higher nucleophilicity of the methyl acetoacetate enolate might be preferable for achieving high yields in C-C bond-forming reactions.

Further experimental studies directly comparing the kinetics and yields of various reactions with these two substrates would be invaluable for a more quantitative understanding of their relative reactivities. Such data would empower synthetic chemists to make more informed decisions in the design and execution of complex synthetic strategies.

References

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  • ResearchGate. (n.d.). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides | Request PDF. [Link]

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  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. [Link]

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  • NIH. (n.d.). Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement. [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters. [Link]

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  • Slideshare. (n.d.). Japp klingemann reaction | PPTX. [Link]

  • Organic Chemistry Portal. (n.d.). Photoinduced Deaminative Alkylation for the Synthesis of γ-Ketoesters via Electron Donor-Acceptor Complex Formation. [Link]

  • ChemBK. (2024, April 9). Ethyl 3-oxo-4-phenylbutanoate. [Link]

  • PMC. (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. [Link]

  • (n.d.). Synthetic studies of β-ketoesters.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

  • Journal of the American Chemical Society. (2012, May 31). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. [Link]

  • (2025, December 25). Unlocking Chemical Synthesis: The Role of Ethyl 3-oxo-4-phenylbutanoate. [Link]

  • (n.d.).
  • Google Patents. (n.d.). WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
  • Chongqing Chemdad Co. ,Ltd. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. [Link]

  • PubMed. (n.d.). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. [Link]

  • TSI Journals. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Crystal Structures of the Derivatives of Butyrate and 1,3-Dioxane; Allyl 2-acetyl-3-(phenylamino)butanoate, 2,6-Dimethyl N-(4-methylphenyl). [Link]

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A Senior Application Scientist's Guide to High-Fidelity GC-MS Analysis of Phenoxy Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Privileged Scaffold

Phenoxy beta-keto esters represent a class of molecules with significant utility in pharmaceutical development and complex organic synthesis. Their structure, incorporating a reactive 1,3-dicarbonyl system and a phenoxy moiety, makes them valuable precursors for a wide range of heterocyclic and carbocyclic frameworks. However, the very features that make them synthetically versatile also present considerable analytical challenges. Accurate and reproducible quantification via Gas Chromatography-Mass Spectrometry (GC-MS) is frequently hampered by the compound's inherent chemical nature.

This guide moves beyond simplistic procedural lists to provide a deep, mechanistic-driven comparison of analytical standards for these molecules. We will explore the "why" behind critical methodological choices, offering a robust framework for developing a self-validating, high-fidelity GC-MS assay. Our focus is on transforming analytical uncertainty into quantitative confidence, a non-negotiable requirement in drug development. The core challenge stems from the keto-enol tautomerism and thermal lability of β-keto esters, which can lead to chromatographic artifacts like peak broadening, split peaks, or even on-column degradation, making reliable quantification impossible.[1]

The Core Problem: Tautomerism and Thermal Instability

A β-keto ester is not a single, static structure but exists as a dynamic equilibrium between its keto and enol forms.[1] This equilibrium is sensitive to the solvent, temperature, and pH. In the hot environment of a GC inlet port, this equilibrium can shift, and the polar, active hydrogens of both tautomers can engage in undesirable interactions with the analytical system, leading to poor peak shape and reproducibility. Furthermore, the energetic conditions of GC analysis can promote decarboxylation or other degradation pathways, compromising sample integrity.

To achieve the volatility and thermal stability required for GC-MS, derivatization is not merely an option—it is an essential prerequisite. The goal is to cap the active hydrogen of the enol form, effectively "locking" the molecule into a single, stable, and more volatile entity. The most effective and widely adopted strategy for this class of compounds is silylation.[2]

cluster_problem The Analytical Problem cluster_solution The Derivatization Solution Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Equilibrium (Tautomerism) GC_Inlet High Temp GC Inlet Keto->GC_Inlet Enol->GC_Inlet Silylation Silylation Reagent (e.g., BSTFA) Enol->Silylation Reaction Degradation Peak Broadening & Degradation GC_Inlet->Degradation Sharp_Peak Sharp, Reproducible Chromatographic Peak GC_Inlet->Sharp_Peak Leads to TMS_Enol Stable TMS-Enol Ether (Single Analyte) Silylation->TMS_Enol TMS_Enol->GC_Inlet Stable & Volatile

Figure 1: Overcoming tautomerism via silylation for reliable GC analysis.

Comparative Guide: Silylation Reagent Standards

Silylation involves replacing the active proton of the enol with a non-polar trimethylsilyl (TMS) group.[2] This single transformation dramatically increases volatility and thermal stability. While numerous silylating agents exist, two stand out for their efficacy and completeness of reaction for β-keto esters: BSTFA and MSTFA.

FeatureBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
Reactivity Highly reactive. Often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to enhance reactivity towards hindered hydroxyls.The most volatile of the common silylating reagents. Its byproducts are also extremely volatile, minimizing chromatographic interference.[3]
Byproducts Monotrimethylsilyltrifluoroacetamide (MSTFA) and Trifluoroacetamide. These are volatile but can sometimes interfere with early-eluting peaks.N-methyltrifluoroacetamide and TMS-F. Exceptionally volatile, making it ideal for trace analysis where baseline noise must be minimized.
Moisture Sensitivity Highly sensitive to moisture. Reactions must be conducted under anhydrous conditions.Also highly sensitive to moisture. Strict anhydrous conditions are critical for quantitative results.
Field Insight The combination of BSTFA + 1% TMCS is the gold-standard for a wide range of compounds, including keto esters. The catalytic amount of TMCS ensures a rapid and complete reaction, even with trace amounts of moisture present. It is a robust choice for routine, high-throughput analysis.MSTFA is the superior choice when analyzing for ultra-trace level components or when byproducts from BSTFA interfere with other analytes in the sample matrix. Its higher cost is justified by its cleaner baseline performance.

Senior Scientist Recommendation: For most drug development applications involving phenoxy beta-keto esters, a derivatization protocol using BSTFA + 1% TMCS provides the best balance of reactivity, cost-effectiveness, and quantitative robustness.

Experimental Protocol: Silylation of Phenoxy Beta-Keto Esters

This protocol is a self-validating system; the inclusion of an internal standard allows for the normalization of variations in derivatization efficiency and injection volume.

  • Preparation: Ensure all glassware is oven-dried and cooled in a desiccator. All solvents (e.g., Pyridine, Acetonitrile) must be anhydrous.

  • Sample Preparation: Accurately weigh 1-5 mg of the phenoxy beta-keto ester into a 2 mL autosampler vial.

  • Internal Standard (IS): Add a known concentration of an appropriate internal standard. The IS should be structurally similar to the analyte but not present in the sample (e.g., a deuterated analog or a stable compound with similar functional groups like tetracosane).

  • Solvent Addition: Add 200 µL of anhydrous pyridine (a catalyst and acid scavenger).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling & Analysis: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.

A Validated GC-MS Method for High-Fidelity Quantification

A robust analytical method is one that is proven to be fit for its intended purpose. Method validation provides documented evidence that the system consistently produces reliable results.[4] The following protocol is a validated starting point, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

cluster_workflow GC-MS Analytical Workflow start Sample with Internal Standard deriv Silylation (BSTFA + 1% TMCS) start->deriv inject GC Injection deriv->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Quadrupole) ionize->detect process Data Processing (Integration) detect->process quant Quantification (Calibration Curve) process->quant end Validated Result quant->end

Figure 2: End-to-end workflow for validated GC-MS analysis.
Instrumentation and Consumables
  • GC-MS System: A system equipped with an autosampler, a split/splitless inlet, and a single quadrupole mass spectrometer.

  • GC Column: A low-bleed, mid-polarity column such as a ZB-5MS or DB-5MS (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6] The phenoxy group imparts some polarity, and a 5% phenyl phase provides excellent selectivity for such structures while maintaining robustness.

  • Inlet Liner: A deactivated, splitless liner with glass wool is recommended to aid in sample volatilization and trap non-volatile residues.

Step-by-Step GC-MS Protocol
ParameterSettingRationale
Inlet Splitless mode, 250°CSplitless mode is crucial for trace analysis. 250°C is a good starting point, balancing volatilization of the TMS-derivative with minimizing thermal stress.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium provides good chromatographic efficiency and is inert.
Oven Program 100°C (hold 1 min), then ramp 15°C/min to 300°C (hold 5 min)The initial hold ensures good peak focusing. The ramp rate provides a good balance between separation efficiency and analysis time.
MS Transfer Line 280°CPrevents cold spots and condensation of the analyte before it reaches the ion source.
Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard conditions for EI-MS, ensuring reproducible fragmentation and allowing for library matching.[7]
Mass Analyzer Quadrupole, Scan ModeScan range: 40-550 m/z. This range covers the expected mass of the derivative and its key fragments. For ultimate sensitivity, Selected Ion Monitoring (SIM) can be used after identifying characteristic ions.
Method Validation: Acceptance Criteria

The trustworthiness of the data is established by rigorously testing the method's performance.[8]

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak is free from interference at its retention time in blank and placebo samples. Peak purity analysis via MS confirms homogeneity.
Linearity (R²) ≥ 0.999 over a range of 80-120% of the target concentration.[4][9]
Accuracy (% Recovery) 98.0% to 102.0% for spiked matrix samples at three concentration levels.[5]
Precision (% RSD) Repeatability (n=6): ≤ 2.0%. Intermediate Precision (different day/analyst): ≤ 3.0%.[4][5]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10, with acceptable precision and accuracy (e.g., RSD ≤ 10%).[4]
Robustness %RSD of results remains within acceptable limits (e.g., < 5%) when parameters (inlet temp, flow rate) are deliberately varied slightly.[5]

Mass Spectral Interpretation: From Fragments to Facts

Under standard 70 eV electron ionization, the silylated phenoxy beta-keto ester will undergo predictable fragmentation. Identifying these patterns is key to confirming the analyte's identity.

  • Molecular Ion (M+•): The peak corresponding to the intact TMS-derivative should be visible, though it may be of low intensity.

  • Alpha-Cleavage: The most common fragmentation for esters and ketones involves cleavage of the bonds adjacent to the carbonyl groups.[10] Expect to see fragments corresponding to the loss of the ester alkoxy group (-OR) and cleavage on either side of the keto group.

  • McLafferty Rearrangement: If the ester or keto alkyl chains are long enough, a characteristic rearrangement involving a six-membered ring transition state can occur, often resulting in a prominent even-electron ion.[11][12]

  • Key Fragments: Look for the characteristic m/z 73 ion, corresponding to the [Si(CH₃)₃]⁺ fragment, which is a hallmark of TMS-derivatives. Fragmentation of the phenoxy ring can also produce characteristic ions.

For definitive identification, the acquired spectrum should be compared against a reliable mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[7][13] The combination of a matching retention time (relative to an internal standard) and a high-quality library match provides the highest level of confidence in peak identification.

References

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available at: [Link]

  • IJPSR. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Available at: [Link]

  • Bruker. (n.d.). Bruker NIST Mass Spectral Library. Available at: [Link]

  • ResearchGate. (2025). Mass Spectra of β-Keto Esters. Available at: [Link]

  • SlidePlayer. (n.d.). Mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2025). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Available at: [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Available at: [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Available at: [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Oxo-4-phenoxy-butyric acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Oxo-4-phenoxy-butyric acid methyl ester (also known as Methyl 4-phenoxyacetoacetate).[1]

Part 1: Executive Safety Summary (Quick Reference)

Compound: this compound CAS No: 77869-30-8 Chemical Class:


-Keto Ester / Phenoxy Derivative
Physical State:  Viscous liquid or low-melting solid (Temperature dependent).[1]
Primary Hazards:  Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1] Potential for rapid skin absorption due to the lipophilic phenoxy moiety.[1]
Category Requirement Critical Specification
Hand Protection Double Nitrile or Barrier Laminate Outer glove: Nitrile (>0.11 mm/5 mil).[1] Change immediately upon splash.[1][2]
Eye Protection Chemical Goggles Safety glasses are insufficient for liquid handling due to splash risk.
Respiratory Engineering Control Handle strictly within a certified Fume Hood.[1]
Body Lab Coat + Apron Standard cotton/poly lab coat.[1] Add Tyvek® apron for transfers >100mL.[1]
Storage Cold Chain (2-8°C)

-keto esters are thermally unstable; prone to decarboxylation.[1]

Part 2: Hazard Profile & Risk Assessment

Chemical Structure & Reactivity Analysis

This compound features two distinct functional motifs that dictate its safety profile:

  • 
    -Keto Ester Functionality:  The active methylene group (between the ketone and ester) makes this compound acidic and reactive.[1] It is susceptible to hydrolysis and decarboxylation if exposed to moisture or heat.[1]
    
  • Phenoxy Group: This aromatic ether moiety significantly increases the compound's lipophilicity compared to simple methyl acetoacetate.[1]

    • Implication: Enhanced ability to penetrate the stratum corneum (outer skin layer), acting as a carrier for the reactive ester group.[1]

Toxicological "Read-Across"

While specific toxicological data for CAS 77869-30-8 is often proprietary, we utilize "read-across" methodology from the structural analog Methyl 4-methoxyacetoacetate (CAS 41051-15-4) and Methyl Acetoacetate (CAS 105-45-3) .[1]

  • GHS Classification: Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3.[1]

  • Sensitization: Phenoxy compounds can act as sensitizers. Repeated exposure may lead to contact dermatitis.[1]

Part 3: PPE Selection Logic (The "Why" & "How")

The following protocol is designed to prevent permeation, not just immediate contact.

Hand Protection: The "Breakthrough" Rule

Standard disposable nitrile gloves offer fair protection against esters, but the phenoxy group accelerates permeation.

  • Protocol: Double Gloving .

    • Inner Layer: 4 mil Nitrile (Inspection layer).[1]

    • Outer Layer: 5-6 mil Nitrile or Neoprene (Sacrificial layer).[1]

  • Justification: Organic esters can swell nitrile rubber.[1] The inner glove provides a visual contrast and a "second line of defense" if the outer glove is compromised.[1]

  • High-Volume Handling (>500 mL): Switch to Silver Shield® (Laminate) gloves.[1] These provide >4 hours of breakthrough time for broad-spectrum esters.[1]

Eye & Face Protection[1][3][4][5]
  • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+).[1]

  • Why not safety glasses? As a viscous liquid/oil, splashes adhere to the skin and travel.[1] Glasses do not seal the orbital area.[1] If the compound enters the eye, the ester functionality can cause severe irritation and potential corneal clouding.[1]

Respiratory Protection
  • Primary Control: All open handling must occur in a chemical fume hood with a face velocity of 80–100 fpm.

  • Secondary (Spill Cleanup): If a spill occurs outside the hood, use a half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

Part 4: Operational Workflows

Workflow 1: PPE Decision Matrix

PPE_Decision start START: Handling CAS 77869-30-8 assess_vol Assess Volume & State start->assess_vol small_scale Small Scale (<100 mL) Standard Synthesis assess_vol->small_scale large_scale Large Scale (>100 mL) or Spill Cleanup assess_vol->large_scale ppe_std STANDARD PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat - Fume Hood small_scale->ppe_std ppe_high ENHANCED PPE: - Silver Shield/Laminate Gloves - Face Shield + Goggles - Chemical Apron large_scale->ppe_high check_vent Check Fume Hood (Velocity > 80 fpm) ppe_std->check_vent ppe_high->check_vent proceed PROCEED WITH CAUTION check_vent->proceed

Figure 1: Decision matrix for selecting appropriate PPE based on handling volume.

Workflow 2: Handling & Synthesis Protocol
  • Preparation:

    • Remove compound from cold storage (2-8°C).[1] Allow it to equilibrate to room temperature inside a desiccator (to prevent condensation and subsequent hydrolysis).

    • Verify fume hood sash is at the working height.[1]

  • Weighing/Transfer:

    • Solids: Use a disposable anti-static weighing boat.[1] Avoid metal spatulas if possible (use PTFE-coated) to prevent trace metal catalysis of the

      
      -keto group.[1]
      
    • Liquids: Use positive displacement pipettes for viscous oils.[1] Do not pour directly from the stock bottle; decant into a secondary beaker first.

  • Reaction Setup:

    • Ensure the reaction vessel is vented to a scrubber or inert gas line (Nitrogen/Argon).[1]

    • Caution: If using strong bases (e.g., NaH, NaOMe) for deprotonation, add the base slowly at 0°C. The reaction is exothermic.[1]

Part 5: Emergency Response & Disposal

Spill Response Plan

Spill_Response detect Spill Detected evac Evacuate Immediate Area Alert Lab Personnel detect->evac ppe_don Don Enhanced PPE (Goggles, Laminate Gloves) evac->ppe_don contain Contain with Absorbent (Vermiculite/Sand) ppe_don->contain collect Collect into Sealable Bag contain->collect clean Wash Surface (Soap & Water) collect->clean

Figure 2: Step-by-step spill response workflow.

  • Skin Exposure:

    • Immediately remove contaminated gloves/clothing.[1][3]

    • Wash with soap and copious water for 15 minutes .[1] Do not use organic solvents (ethanol/acetone) as they will drive the phenoxy compound deeper into the skin.[1]

  • Eye Exposure:

    • Flush at an eyewash station for 15 minutes , holding eyelids open.[1] Seek medical attention immediately.

Disposal Guidelines
  • Waste Stream: Non-Halogenated Organic Waste.[1]

  • Segregation: Do not mix with strong oxidizers or concentrated acids in the waste container.[1]

  • Labeling: Clearly label as "Esters/Phenoxy Compounds - Irritant."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123500, Methyl 4-methoxyacetoacetate (Analog Read-Across).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.